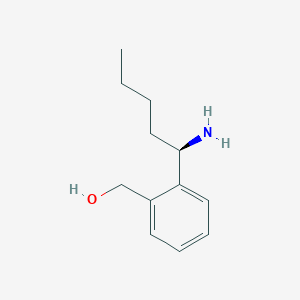![molecular formula C15H26O2 B13056635 3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol is an organic compound characterized by its unique adamantane structure. Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity. The compound features a propanol group attached to an adamantane core, which is further substituted with an ethyl group. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of strong bases.
Attachment of the Propanol Group: The final step involves the reaction of the ethyl-substituted adamantane with propanol derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel adamantane derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its antiviral and antimicrobial properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the production of advanced materials, including polymers and coatings, where its structural integrity enhances material properties.
Mecanismo De Acción
The mechanism of action of 3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. The adamantane core provides a rigid scaffold that can modulate the activity of enzymes or receptors, influencing biochemical pathways. The compound’s effects are mediated through its ability to stabilize or destabilize protein structures, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanol: Similar adamantane core but lacks the ethyl and propanol substituents.
3-Ethyladamantane: Contains the ethyl group but lacks the propanol group.
Adamantane-1-carboxylic acid: Features a carboxylic acid group instead of the propanol group.
Uniqueness
3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and propanol groups on the adamantane core enhances its versatility in synthetic and biological applications, distinguishing it from other adamantane derivatives.
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol |
InChI |
InChI=1S/C15H26O2/c1-2-14-7-12-6-13(8-14)10-15(9-12,11-14)17-5-3-4-16/h12-13,16H,2-11H2,1H3/t12-,13+,14?,15? |
Clave InChI |
GXKSHEYJWHDGDJ-DGKWVBSXSA-N |
SMILES isomérico |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)OCCCO |
SMILES canónico |
CCC12CC3CC(C1)CC(C3)(C2)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


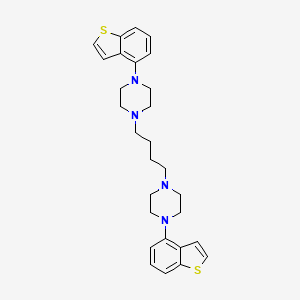
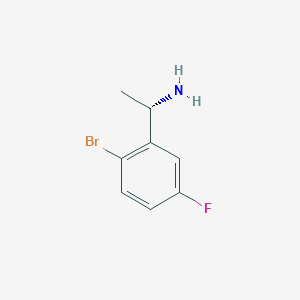
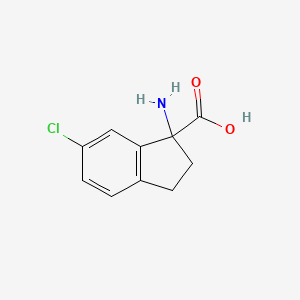
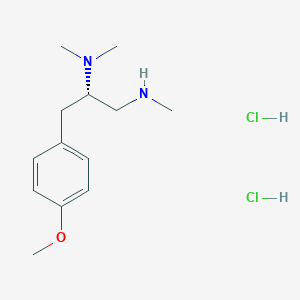
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
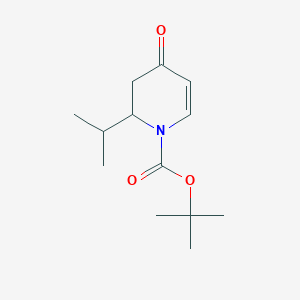
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
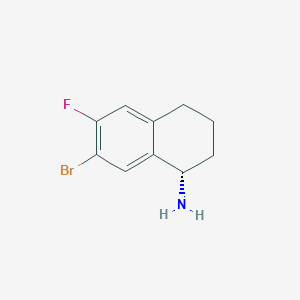
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
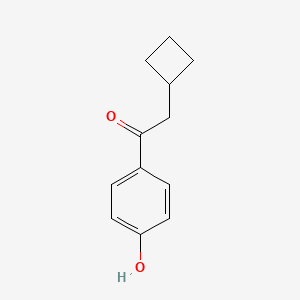
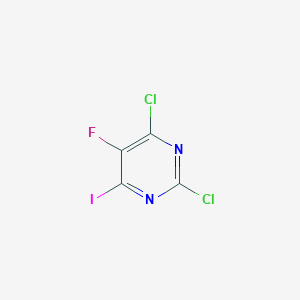
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methoxybenzoate](/img/structure/B13056624.png)
![3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
